2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid is an organic compound that contains both nitro and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid typically involves multiple steps. One common method starts with the nitration of benzene to introduce nitro groups at the 3 and 5 positions. This is followed by sulfonation to add the sulfonic acid group at the 1 position. The next step involves the introduction of the 2-[(2-chloroethyl)sulfanyl]ethyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield. Safety measures are crucial due to the presence of reactive groups and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways or molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can enhance solubility and facilitate interactions with other molecules. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane:
2-[(2-chloroethyl)sulfanyl]acetic acid: Contains a similar chloroethyl and sulfanyl group but has an acetic acid group instead of the benzene ring with nitro and sulfonic acid groups.
Uniqueness
2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid is unique due to the combination of nitro, sulfonic acid, and chloroethyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
64157-96-6 |
---|---|
Molecular Formula |
C10H12ClN3O7S2 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-[2-(2-chloroethylsulfanyl)ethylamino]-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C10H12ClN3O7S2/c11-1-3-22-4-2-12-10-8(14(17)18)5-7(13(15)16)6-9(10)23(19,20)21/h5-6,12H,1-4H2,(H,19,20,21) |
InChI Key |
SAQXFEUBKQUVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCSCCCl)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.